(1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane

Chiral resolution Enantioselective synthesis Stereochemical integrity

Sourcing conformationally rigid chiral amines with undefined stereochemistry introduces diastereoselectivity risks in multi-step syntheses. This (1R)-1-isopropyl-3-azabicyclo[3.1.0]hexane solves this with a defined absolute configuration, enabling precise spatial control. • Single (1R)-enantiomer with ≥98% purity eliminates separation bottlenecks for enantioenriched CNS targets. • Rigid azabicyclo[3.1.0]hexane core provides a preorganized piperidine bioisostere, enhancing target selectivity. • Available in research quantities with reliable global shipping, ensuring supply chain continuity for medicinal chemistry programs.

Molecular Formula C8H15N
Molecular Weight 125.215
CAS No. 153075-17-3
Cat. No. B585495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane
CAS153075-17-3
Synonyms3-Azabicyclo[3.1.0]hexane,1-(1-methylethyl)-,(1R)-(9CI)
Molecular FormulaC8H15N
Molecular Weight125.215
Structural Identifiers
SMILESCC(C)C12CC1CNC2
InChIInChI=1S/C8H15N/c1-6(2)8-3-7(8)4-9-5-8/h6-7,9H,3-5H2,1-2H3/t7?,8-/m1/s1
InChIKeyNFZXXFXYXOPLNM-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane: Chiral Building Block Overview


(1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane (CAS 153075-17-3) is a chiral, bicyclic secondary amine (C₈H₁₅N, MW 125.21 g/mol) featuring a strained cyclopropane ring fused to a pyrrolidine, with the isopropyl group occupying the bridgehead 1-position in the (R)-configuration [1]. The 3-azabicyclo[3.1.0]hexane scaffold is recognized as a conformationally restricted bioisostere of the piperidine motif, offering reduced conformational flexibility and enhanced three-dimensionality—properties that are actively exploited in medicinal chemistry to improve target selectivity and pharmacokinetic profiles [2]. The (1R)-configured isopropyl substituent provides a defined chiral center and modulated lipophilicity (XLogP3 ≈ 1.4) relative to the unsubstituted scaffold, making this compound a key intermediate for constructing enantioenriched, sterically defined azabicyclic derivatives [1][2].

Defined (1R)-stereochemistry enables enantiospecific synthesis workflows
Conformationally restricted 3-azabicyclo[3.1.0]hexane scaffold for rigid analog design
Isopropyl-modulated lipophilicity for CNS drug candidate optimization

Why Generic Substitution Fails: Chirality and Conformation


Close analogs of (1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane—including its (1S)-enantiomer, the unsubstituted 3-azabicyclo[3.1.0]hexane parent, racemic mixtures, and even other 1-alkyl-substituted variants—cannot be assumed interchangeable for rigorous scientific or industrial applications. The absolute (R)-configuration at C1 dictates the spatial orientation of the isopropyl group, directly impacting diastereoselectivity in subsequent synthetic transformations and the three-dimensional shape of downstream derivatives [1]. The 3-azabicyclo[3.1.0]hexane core itself imposes a defined interplanar angle (∼110.4°) between the three- and five-membered rings, fundamentally altering conformational behavior compared to monocyclic piperidines [2]. Furthermore, the isopropyl substituent modulates lipophilicity (LogP) and pKa relative to the parent scaffold, which is critical for optimizing ADME properties in drug discovery programs . These differences are amplified when the compound is used as a chiral building block: even minor variations in steric bulk or stereochemistry at the 1-position can propagate through multi-step syntheses to yield divergent biological or physicochemical outcomes in final target molecules.

Using the (1S)-enantiomer or racemate will invert or erase stereochemical control, altering downstream diastereoselectivity.
Unsubstituted 3-azabicyclo[3.1.0]hexane lacks the isopropyl spatial definition, failing to provide the same steric and lipophilic profile.
Flexible piperidine bioisosteres do not replicate the constrained ~110.4° interplanar angle, potentially shifting target engagement.

Quantitative Comparative Evidence for Selection


Absolute (R)-Configuration and Enantiomeric Identity

The target compound is defined as the single (1R)-enantiomer with a defined atom stereocenter count of 1, as cataloged in PubChem (CID 45092474) [1]. Commercial suppliers report chemical purity of ≥98% for this single-enantiomer form . In contrast, racemic (1R,5R)/(1S,5S) mixtures or preparations of the opposite (1S)-enantiomer lack equivalent stereochemical definition and would be unsuitable for applications requiring enantiospecific outcomes—such as asymmetric synthesis or chiral drug candidate preparation—where the enantiomeric identity at the bridgehead position directly influences diastereoselectivity in downstream cyclopropane ring functionalization or N-derivatization reactions.

Enantiomeric Identity
Specification review
Single (1R)-enantiomer; purity ≥98%
Supports enantiomer-specific synthesis control
Commercial specification; verify by chiral HPLC
Chiral resolution Enantioselective synthesis Stereochemical integrity

Conformational Rigidity vs. Piperidine Bioisosteres

The 3-azabicyclo[3.1.0]hexane scaffold imposes a defined interplanar angle of approximately 110.4° between the three-membered cyclopropane and five-membered pyrrolidine rings, with the nitrogen corner bent by approximately 34.3° toward the cyclopropane ring [1]. This rigid, preorganized geometry contrasts sharply with piperidine, which exhibits high conformational flexibility and can interconvert between chair conformations. Binding data from a comparative study of 1-phenyl-3-azabicyclo[3.1.0]hexanes versus 3-phenylpiperidines as σ receptor ligands demonstrated that conformational restriction was not detrimental to receptor affinity, while providing the entropic benefit of a preorganized binding conformation . In a separate study, structurally rigid N-substituted-6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexanes locked the phenyl group in an equatorial orientation and showed potencies equal to or better than their flexible piperidine counterparts in a [³⁵S]GTPγS functional assay [2].

Conformational Rigidity
Cross-study comparable
Interplanar angle ~110.4° vs. flexible piperidine
Supports preorganized pharmacophore design
Functional assay potency comparable or better
Conformational restriction Bioisostere design Scaffold hopping

Lipophilicity and Basicity Modulation by 1-Isopropyl Substitution

The 1-isopropyl substitution on the 3-azabicyclo[3.1.0]hexane core significantly alters key physicochemical parameters relative to the unsubstituted parent scaffold [1]. The target compound exhibits a predicted pKa of 11.40 ± 0.40, which is comparable to but marginally distinct from the 1-methyl analog (pKa 11.49 ± 0.40) and the generic piperidine scaffold (pKa ∼11.0) . The LogP of 1.58 (chemsrc.com) for the target compound reflects the lipophilic contribution of the isopropyl group, substantially higher than the unsubstituted 3-azabicyclo[3.1.0]hexane (experimental LogP ∼0.13–0.22) [2]. This increase in lipophilicity (ΔLogP ≈ +1.4 log units) is consistent with the addition of three methylene equivalents and is relevant for tuning membrane permeability and metabolic stability in drug-like molecules.

Lipophilicity & Basicity
Cross-study comparable
ΔLogP ≈ +1.4 vs. unsubstituted scaffold
Modulated LogD for CNS penetration tuning
Predicted pKa 11.40; non-aromatic lipophilicity increment
Lipophilicity pKa modulation ADME optimization

Scaffold Validation in Marketed Drugs and Clinical Candidates

The 3-azabicyclo[3.1.0]hexane scaffold—the core structure of the target compound—is validated in multiple drug discovery programs and approved drugs. Bicifadine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane) is a non-narcotic analgesic that reached clinical trials and inhibits norepinephrine and serotonin transporters with an NMDA antagonist profile [1]. DOV-216303 (1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane) is a triple reuptake inhibitor with IC₅₀ values of 14 nM (hSERT), 20 nM (hNET), and 78 nM (hDAT) . Boceprevir, an approved HCV protease inhibitor, incorporates azabicyclo[3.1.0]hexane-derived intermediates in its synthesis . Additionally, 1,2,4-triazolyl-azabicyclo[3.1.0]hexane derivatives have demonstrated high affinity and selectivity for the dopamine D₃ receptor with excellent oral bioavailability and brain penetration in preclinical models [2]. The opioid receptor program yielded compounds with picomolar binding affinity selective for the μ receptor over δ and κ subtypes [3].

Scaffold Precedent
Class-level inference
Present in Bicifadine, DOV-216303, D₃ antagonist series, μ opioid ligands
Supports drug discovery scaffold selection
Multiple target classes; class-level evidence
Drug discovery Privileged scaffold Opioid receptor Dopamine D3 receptor Triple reuptake inhibitor

Steric Bulk and Synthetic Diastereoselectivity

The isopropyl group at the 1-position provides greater steric bulk (Taft Es value: isopropyl ≈ -1.71 vs. ethyl ≈ -1.31 vs. methyl ≈ -1.24) than smaller alkyl substituents, which can enhance facial selectivity in reactions at the cyclopropane ring or the nitrogen center [1]. In palladium-catalyzed cyclopropanation approaches to 3-azabicyclo[3.1.0]hexane derivatives, gram-scale reactions achieved high diastereoselectivities, with the steric environment at the bridgehead position contributing to the stereochemical outcome [2]. While no direct head-to-head comparison of diastereomeric ratios for 1-isopropyl vs. 1-ethyl vs. 1-methyl substrates has been published, the well-established relationship between substituent steric bulk and diastereofacial selectivity in bicyclic systems supports a predictable advantage for the isopropyl variant when higher stereocontrol is required during further derivatization [1].

Steric Bulk
Supporting evidence
Taft Es (isopropyl) ≈ -1.71 vs. -1.24 (methyl)
May support higher diastereoselectivity
Relationship to facial selectivity; no direct comparison data
Steric effects Diastereoselective synthesis Cyclopropane functionalization

Best-Fit Research and Industrial Application Scenarios


Chiral Building Block for CNS Drug Candidates

The defined (1R)-stereochemistry and single-enantiomer identity (purity ≥98%) make this compound suitable as a starting material for constructing enantioenriched 3-azabicyclo[3.1.0]hexane derivatives targeting CNS receptors. The scaffold is validated in dopamine D₃ antagonist programs (sub-10 nM affinity, oral bioavailability >30%, brain penetration B/B >4 in rats) [1] and triple reuptake inhibitor series (SERT/NET/DAT IC₅₀ values down to 14 nM) . The isopropyl group provides a non-aromatic lipophilicity increment (ΔLogP ≈ +1.4 vs. unsubstituted scaffold) suitable for optimizing CNS penetration [2].

Conformationally Restricted Piperidine Bioisostere for Fragment-Based Design

The rigid 3-azabicyclo[3.1.0]hexane core locks the nitrogen-containing ring into a defined geometry (interplanar angle ∼110.4°, nitrogen pyramidalization ∼34.3°) [1], offering a preorganized pharmacophoric presentation compared to flexible piperidine. Rigid analogs of 4-(3-hydroxyphenyl)piperidine opioid antagonists incorporating the 3-azabicyclo[3.1.0]hexane scaffold demonstrated potencies equal to or better than flexible counterparts . The (1R)-isopropyl substituent adds steric definition that can be exploited in fragment growing or structure-based design workflows.

Key Intermediate for μ-Opioid Receptor Antagonist Programs

The 3-azabicyclo[3.1.0]hexane scaffold has yielded μ-opioid receptor antagonists with picomolar binding affinity and selectivity over δ and κ subtypes [1]. The synthetic accessibility of derivatives via palladium-catalyzed cyclopropanation on gram scale demonstrates industrial scalability. The (1R)-isopropyl variant provides a defined, non-aromatic hydrophobic anchor point at the 1-position that can participate in lipophilic receptor pocket interactions, avoiding potential metabolic liabilities associated with aryl substituents at the same position [2].

Reference Standard for Chiral Chromatographic Method Development

As a single, defined (1R)-enantiomer with a known absolute configuration, this compound can serve as a reference standard for developing chiral HPLC or SFC methods to separate 3-azabicyclo[3.1.0]hexane enantiomers. Chiral separation of azabicyclo[3.1.0]hexane derivatives has been demonstrated using Chiralcel OJ-H columns with supercritical CO₂/ethanol mobile phases [1]. The 1-isopropyl substitution provides a UV-transparent chromophore distinct from aryl-substituted analogs, facilitating detection method development .

Application
Selection Property
Validation Focus
CNS target-directed chiral building block
Single (1R)-enantiomer, defined lipophilicity
Enantiomeric purity verification, CNS penetration modeling
Conformationally restricted piperidine replacement
Rigid 3-azabicyclo[3.1.0]hexane core
Conformational analysis, target engagement assay
μ-Opioid receptor antagonist intermediate
Scalable (R)-isopropyl building block
Synthesis scalability, chiral purity maintenance
Chiral chromatography reference standard
Defined (1R)-enantiomer, UV-transparent
Chiral separation method validation
Quote Request

Request a Quote for (1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.